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Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis,
enabling the formation of carbon-carbon bonds with high efficiency and functional group
tolerance.[1][2] This application note details a robust and operationally simple protocol for the
palladium-catalyzed Suzuki coupling of bromo-indenes with various boronic acids in the
absence of external phosphine or N-heterocyclic carbene ligands. The indene scaffold is a
crucial component in various biologically active molecules and materials science applications,
making this efficient synthetic route highly valuable for drug discovery and development.[3][4]
The ligand-free approach offers several advantages, including reduced cost, simplified product
purification, and often milder reaction conditions.[5][6]

Reaction Principle

The ligand-free palladium-catalyzed Suzuki coupling of bromo-indenes follows the general
mechanistic pathway of the Suzuki-Miyaura reaction. The catalytic cycle is initiated by the
reduction of a Pd(Il) precatalyst to the active Pd(0) species. This is followed by the oxidative
addition of the bromo-indene to the Pd(0) complex. Subsequent transmetalation with a boronic
acid, activated by a base, and final reductive elimination yields the desired aryl-indene product
and regenerates the Pd(0) catalyst.[1][7]
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Data Presentation
Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the ligand-

free Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids. This

reaction serves as a key step in the synthesis of the corresponding bromo-indene derivatives.

[3][8]

Arylbor Pd .
] Temp ) Yield
Entry onic Catalyst Base Solvent ) Time (h) (%)
0
Acid (mol%)
Phenylbo  Pd(OAc)2 PEG400/
1 ] ] K2COs 110 1 98
ronic acid  (0.005) TBAB
4-
Methylph  Pd(OAc)2 PEG400/
2 K2COs 110 1 97
enylboro (0.005) TBAB
nic acid
4-
Methoxy Pd(OAc)2 PEG400/
3 K2COs3 110 1 95
phenylbo  (0.005) TBAB
ronic acid
4-
Fluoroph  Pd(OAc)2 PEG400/
4 K2COs 110 1 96
enylboro (0.005) TBAB
nic acid
2-
Thiophen  Pd(OAc)2 PEG400/
5 _ K2COs 110 1 92
eboronic (0.005) TBAB
acid

Data sourced from "Synthesis of aryl substituted indanones and indenes via a highly efficient

ligand-free palladium-catalyzed Suzuki coupling process".[3][8]
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Experimental Protocols

General Protocol for Ligand-Free Suzuki Coupling of a
Bromo-indene Precursor

This protocol is adapted from the synthesis of 4-aryl-2-methyl-1H-indanones, which are
immediate precursors to the corresponding indenes.[3][8]

Materials:

4-bromo-2-methyl-1H-indanone

 Arylboronic acid (1.2 equivalents)

o Palladium(ll) acetate (Pd(OAc)2) (0.005 mol%)
o Potassium carbonate (K2COs) (2.0 equivalents)
o Polyethylene glycol 400 (PEG400)

o Tetrabutylammonium bromide (TBAB)

o Deionized water

o Ethyl acetate

Brine

Procedure:

e To a round-bottom flask, add 4-bromo-2-methyl-1H-indanone (1.0 eq), the corresponding
arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide
(1.0 eq).

e Add a solution of palladium(ll) acetate in PEG400 (a stock solution can be prepared for
consistent catalyst loading).
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» Heat the reaction mixture to 110 °C with stirring. The reaction can be performed without inert
gas protection.[8]

e Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically
complete within 1 hour.[8]

» Upon completion, cool the reaction mixture to room temperature.

» Add deionized water to the reaction mixture and extract the product with ethyl acetate (3 x 20
mL).

e Combine the organic layers and wash with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The crude product can be purified by column chromatography on silica gel.
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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